1-Bromo-6-methylisoquinoline
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Overview
Description
1-Bromo-6-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the first position and a methyl group at the sixth position of the isoquinoline ring. Isoquinolines are known for their stability and aromaticity, making them significant in various chemical and biological applications .
Preparation Methods
The synthesis of 1-Bromo-6-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form the corresponding isoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
1-Bromo-6-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-6-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
1-Bromo-6-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
6-Bromo-1-methylisoquinoline: Similar in structure but with the bromine and methyl groups at different positions.
1-Bromoisoquinoline: Lacks the methyl group, which can influence its reactivity and applications.
6-Methylisoquinoline:
The unique positioning of the bromine and methyl groups in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8BrN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
1-bromo-6-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3 |
InChI Key |
BLVBXHNKIBTDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2)Br |
Origin of Product |
United States |
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